molecular formula C20H17N7O2 B4140247 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline

6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline

Cat. No. B4140247
M. Wt: 387.4 g/mol
InChI Key: UYQBBOHMWCESNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline (NBQX) is a competitive antagonist of the ionotropic glutamate receptor, which is a type of receptor that is activated by the neurotransmitter glutamate. NBQX is widely used in scientific research as a tool to study the role of glutamate receptors in the brain and to investigate potential treatments for neurological disorders.

Mechanism of Action

6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline binds to the ionotropic glutamate receptor and prevents the binding of glutamate, which is a key neurotransmitter in the brain. By blocking the activity of glutamate receptors, 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline can reduce the excitability of neurons and prevent excessive neuronal activity that can lead to seizures and other neurological disorders.
Biochemical and Physiological Effects:
6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline has been shown to have a number of biochemical and physiological effects in the brain. For example, 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline can reduce the release of glutamate and other neurotransmitters, and can also modulate the activity of other ion channels and receptors. In addition, 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline is that it is a highly selective and potent antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for studying the role of glutamate receptors in the brain. However, one limitation of 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline is that it can also block other types of ion channels and receptors, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline and its role in neurological disorders. One area of interest is the development of more selective and potent antagonists of the ionotropic glutamate receptor, which could have greater therapeutic potential. Another area of interest is the investigation of the neuroprotective effects of 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline and other glutamate receptor antagonists, which could provide new insights into the treatment of neurodegenerative diseases. Finally, there is a need for further research on the potential side effects and limitations of 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline and other glutamate receptor antagonists, in order to better understand their safety and efficacy in clinical settings.

Scientific Research Applications

6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline has been extensively used in scientific research to investigate the role of glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline has also been used to study the mechanisms of action of other drugs that target glutamate receptors.

properties

IUPAC Name

1-[6-nitro-3-(2-phenylhydrazinyl)quinoxalin-2-yl]-2-phenylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c28-27(29)16-11-12-17-18(13-16)22-20(26-24-15-9-5-2-6-10-15)19(21-17)25-23-14-7-3-1-4-8-14/h1-13,23-24H,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQBBOHMWCESNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2NNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-Nitro-3-(2-phenylhydrazinyl)quinoxalin-2-yl]-2-phenylhydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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